1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium bicarbonate . The reaction mixture is stirred at a low temperature (0°C) to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the compound.
2-amino-2-methylpropan-1-ol: Another precursor used in the synthesis.
3,5-dimethyl-1H-pyrazole: A structurally similar compound with different substituents
Uniqueness
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-13-9(5-6-12-13)7-11-8-10(2,3)14/h5-6,11,14H,4,7-8H2,1-3H3 |
InChI Key |
SUOYSVAJTHLXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC(C)(C)O |
Origin of Product |
United States |
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